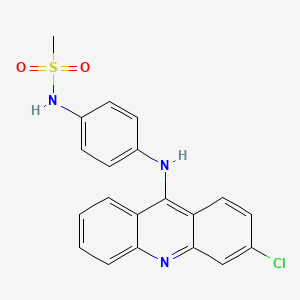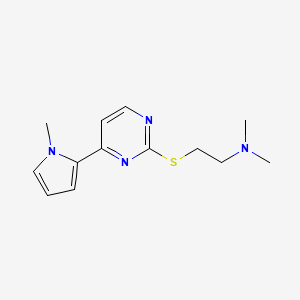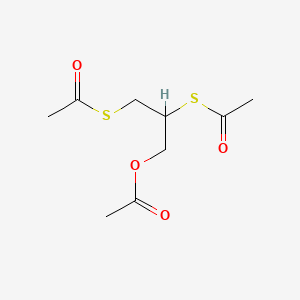
2,3-Bis(acetylsulfanyl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(acetylsulfanyl)propyl acetate is an organic compound with the molecular formula C₉H₁₄O₄S₂ It is known for its unique structure, which includes two acetylsulfanyl groups attached to a propyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate typically involves the reaction of 2,3-dimercaptopropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl groups. The general reaction can be represented as follows:
2,3-dimercaptopropanol+acetic anhydride→2,3-Bis(acetylsulfanyl)propyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(acetylsulfanyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups back to thiols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2,3-Bis(acetylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(acetylsulfanyl)propyl acetate involves its interaction with specific molecular targets. The acetylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimercaptopropanol: A precursor in the synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate.
2,3-Diacetylthiopropyl acetate: A structurally similar compound with different functional groups.
Triacetyl dimercaprol: Another related compound with multiple acetyl groups.
Uniqueness
This compound is unique due to its dual acetylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
59051-15-9 |
|---|---|
Formule moléculaire |
C9H14O4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
2,3-bis(acetylsulfanyl)propyl acetate |
InChI |
InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 |
Clé InChI |
MPXDRBQHZCUXHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(CSC(=O)C)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




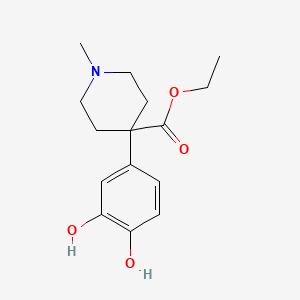
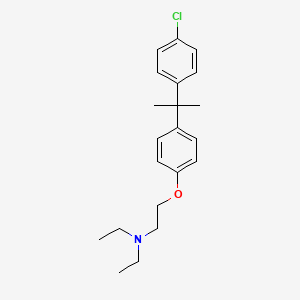
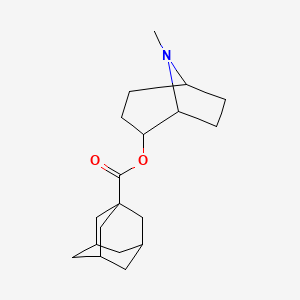
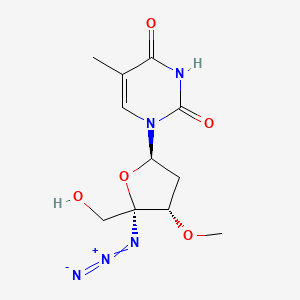
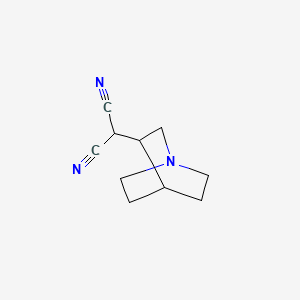
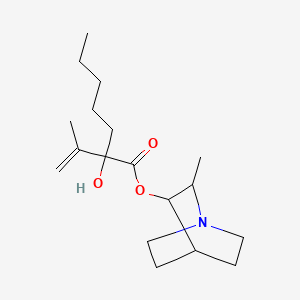
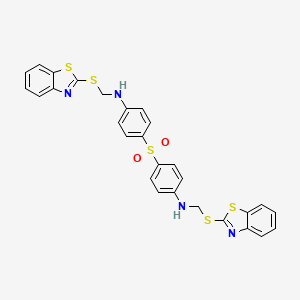

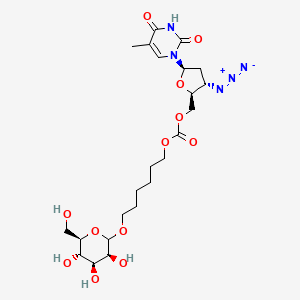
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
